molecular formula C10H10BrNO3 B1375524 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-82-7

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1375524
M. Wt: 272.09 g/mol
InChI Key: QTPRAXNWFKLPNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound has been synthesized through a two-step reaction involving Magnesium halide exchange and nucleophilic substitution, using readily available reagents and mild reaction conditions, achieving an 81% yield. This synthesis approach is significant for its straightforward procedures and mild conditions (Jin, 2015).

  • Structural Analysis : The crystal structure of related compounds demonstrates the presence of two distorted ring fragments, connected by a C-N single bond, confirming the betaine nature of such molecules (Kuhn, Al-Sheikh, & Steimann, 2003).

Biological Applications

  • Immunosuppressive and Immunostimulatory Effects : Certain derivatives have shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Compounds with these properties are promising for potential applications in treating immune-related conditions (Abdel‐Aziz et al., 2011).

  • Antiangiogenic and Antitumor Activities : Some analogues of this compound have demonstrated antiangiogenic effects and tumor growth inhibition in vivo, specifically against mouse Ehrlich ascites tumor, suggesting their potential in cancer therapy (Chandru et al., 2008).

  • Antimicrobial Activity : Synthesized derivatives of the compound have exhibited significant antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Photophysical and Catalytic Properties

  • Photophysical Properties : Studies have revealed that derivatives of this compound exhibit diverse photoreactions, including excited-state intramolecular and intermolecular proton transfer, highlighting their potential in photophysical studies (Vetokhina et al., 2012).

  • Catalytic Behavior : The compound has been used in the synthesis of ligands for iron and cobalt dichloride complexes, showing good catalytic activities for ethylene reactivity, indicating potential in catalysis and material science applications (Sun et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPRAXNWFKLPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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